2-(4-Methylphenoxy)acetamidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(4-methylphenoxy)ethanimidamide |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
InChI Key |
GNNCNKKBHNXZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 2-(4-Methylphenoxy)acetamidine (CAS 133915-09-0): Elucidating its Profile for Research and Development
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic field of drug discovery and chemical research, the exploration of novel molecular scaffolds is paramount to uncovering new therapeutic avenues and technological applications. This guide focuses on 2-(4-Methylphenoxy)acetamidine, a compound identified by the CAS number 133915-09-0. As a Senior Application Scientist, the objective of this whitepaper is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. However, it is crucial to preface this guide by acknowledging that publicly accessible, in-depth experimental data specifically for this compound is limited. Therefore, this document will leverage established knowledge of structurally related phenoxyacetamide and acetamidine derivatives to build a scientifically grounded, predictive framework for its properties, potential applications, and methodologies for its investigation. We will clearly distinguish between established data for analogous compounds and the projected characteristics of the title compound, thereby maintaining scientific integrity while providing actionable insights.
Molecular Profile and Physicochemical Characteristics
This compound belongs to the class of aromatic ether acetamidines. The core structure consists of a p-cresol (4-methylphenol) linked via an ether bond to an acetamidine group. This unique combination of a phenoxy ring and a basic acetamidine moiety suggests specific physicochemical properties that will dictate its behavior in biological and chemical systems.
Structural Analysis
The molecule's structure integrates a hydrophobic 4-methylphenoxy group with a hydrophilic and basic acetamidine functional group. The amidine group is a strong base due to the resonance stabilization of its protonated form.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Research and Development |
| Molecular Formula | C9H12N2O | Defines the elemental composition and molar mass. |
| Molecular Weight | 164.2 g/mol [1] | Crucial for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |
| pKa (of the amidinium ion) | ~10-11 | The high basicity influences its charge state at physiological pH, impacting receptor interactions and membrane permeability. |
| LogP | ~1.5 - 2.5 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | The -NH2 group can participate in hydrogen bonding, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms and the ether oxygen can act as hydrogen bond acceptors. |
Synthesis and Characterization
A robust and reproducible synthetic route is the foundation of any research involving a novel compound. While a specific protocol for this compound is not published, a logical synthetic pathway can be devised based on established methods for analogous compounds, such as the synthesis of 2-(4-Methoxyphenoxy)acetamidine[2]. The proposed synthesis involves a two-step process starting from 4-methylphenol (p-cresol).
Proposed Synthetic Pathway
The synthesis can be logically approached via the Pinner reaction, a classic method for preparing imidates and their subsequent conversion to amidines.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-Methylphenoxy)acetonitrile
-
To a stirred solution of 4-methylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add chloroacetonitrile (1.2 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-(4-methylphenoxy)acetonitrile (1.0 eq) in anhydrous methanol.
-
Bubble dry hydrogen chloride gas through the solution at 0 °C until saturation.
-
Seal the reaction vessel and stir at room temperature for 24 hours to form the imidate hydrochloride.
-
Remove the solvent under reduced pressure to obtain the crude methyl 2-(4-methylphenoxy)acetimidate hydrochloride.
-
Dissolve the crude imidate in anhydrous ethanol and cool to 0 °C.
-
Bubble anhydrous ammonia gas through the solution until saturation.
-
Seal the vessel and stir at room temperature for 48 hours.
-
Remove the solvent and excess ammonia under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A standard workflow for the analytical characterization of a newly synthesized compound.
Potential Biological Activities and Therapeutic Applications
The biological activity of this compound has not been explicitly reported. However, by examining the pharmacology of related phenoxyacetamide and acetamidine-containing compounds, we can hypothesize potential areas of interest for screening and drug development.
Insights from Phenoxyacetamide Derivatives
The phenoxyacetamide scaffold is present in a variety of biologically active molecules. For instance, some derivatives have been investigated as:
-
Anti-inflammatory agents: Certain phenoxyacetic acid derivatives are known to be inhibitors of COX-2, an enzyme involved in inflammation[3].
-
Sphingomyelin Synthase (SMS) Inhibitors: A series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides were identified as inhibitors of SMS1, a potential target for atherosclerosis[4].
-
Antitubercular Agents: Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown promising activity against Mycobacterium tuberculosis[5].
-
Sigma-1 Receptor Ligands: A 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was found to be a selective σ1 receptor ligand with antinociceptive effects[6].
The Role of the Acetamidine Group
The acetamidine group is a key feature in many pharmacologically active compounds, often acting as a bioisostere for other functional groups or directly interacting with biological targets. Its basicity allows for the formation of strong ionic interactions with acidic residues in enzyme active sites or receptor binding pockets.
Hypothesized Therapeutic Targets
Based on the above, this compound could be a candidate for screening in assays related to:
-
Inflammation and pain (e.g., COX-2 inhibition, σ1 receptor binding).
-
Metabolic diseases (e.g., SMS inhibition).
-
Infectious diseases.
Safety and Toxicology
No specific safety or toxicology data for this compound is available. However, for any new chemical entity, a thorough safety assessment is mandatory. The safety profile of related compounds can provide some initial guidance. For example, a toxicological evaluation of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, a cooling agent for food applications, found it to be non-mutagenic and non-clastogenic in vitro[7]. It is important to note that this is a more complex and different molecule, and its safety profile cannot be directly extrapolated.
A standard safety assessment workflow should be followed for this compound.
Caption: A generalized workflow for assessing the safety and toxicology of a new chemical entity.
Future Directions and Conclusion
This compound represents an under-explored chemical entity with potential for further investigation. This guide has provided a predictive framework based on the known properties of structurally related compounds. The immediate next steps for any research program focused on this molecule should be its unambiguous synthesis and thorough analytical characterization. Following this, a systematic screening campaign across various biological targets, guided by the insights from analogous structures, would be a logical progression. While the path from a novel compound to a validated lead or a commercial product is long and challenging, the foundational knowledge and structured approach outlined in this guide provide a solid starting point for the scientific exploration of this compound.
References
- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (Source: MDPI)
- Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. (Source: PubMed)
- Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. (Source: PrepChem.com)
- Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (Source: PMC - NIH)
- 2-(4-Methylphenoxy)
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (Source: MDPI)
- Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. (Source: PubMed)
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- 6. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenoxy)acetamidine
Foreword: Navigating the Landscape of a Novel Compound
To the researchers, scientists, and drug development professionals who form the vanguard of molecular discovery, this guide serves as a comprehensive resource on the physical properties of 2-(4-Methylphenoxy)acetamidine. In the realm of chemical synthesis and characterization, it is not uncommon to encounter compounds for which a complete, publicly available datasheet is yet to be established. Such is the case with this particular molecule.
This guide, therefore, adopts a dual-pronged approach rooted in scientific integrity and practical application. Firstly, it presents and contextualizes the available experimental data from closely related analogs to provide a solid foundation for understanding. Secondly, and perhaps more crucially for the practicing scientist, it lays out the established experimental methodologies for determining these physical properties. This focus on the how and the why—the causality behind experimental choices—transforms this document from a mere data sheet into a self-validating system, empowering you to characterize this molecule and others like it with confidence and precision.
Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding. Every protocol is detailed with the insights of field experience, and key claims are substantiated with citations to established literature. Let us proceed with a spirit of scientific inquiry to thoroughly illuminate the physical and chemical character of this compound.
Molecular Identity and Structural Features
This compound is a molecule that marries the structural motifs of an aromatic ether with a highly basic amidine functional group. Understanding this architecture is fundamental to predicting and interpreting its physical properties.
-
Molecular Formula: C₉H₁₂N₂O
-
Molecular Weight: 164.21 g/mol
-
Key Functional Groups:
-
4-Methylphenoxy (p-tolyloxy) group: A benzene ring substituted with a methyl group and an ether linkage. This part of the molecule is largely nonpolar and rigid.
-
Acetamidine group: A -C(=NH)NH₂ functional group. This group is highly polar and contains both hydrogen bond donors (the N-H protons) and acceptors (the nitrogen lone pairs), and is a strong base.
-
Caption: Chemical structure of this compound.
Tabulated Physical Properties: Experimental and Predicted Data
| Property | This compound (Predicted) | 2-(4-Chlorophenoxy)acetamidine HCl (Experimental) | (4-Methylphenoxy)acetic acid (Experimental) |
| CAS Number | Not assigned | 59104-19-7[1] | 940-64-7 |
| Molecular Formula | C₉H₁₂N₂O | C₈H₉ClN₂O·HCl | C₉H₁₀O₃ |
| Molecular Weight | 164.21 g/mol | 221.08 g/mol [1] | 166.17 g/mol |
| Physical State | Solid | Solid | Crystalline Powder |
| Melting Point | Likely >150 °C (as HCl salt) | 183-185 °C[1] | 140-142 °C[2] |
| pKa | ~12 (Predicted for amidinium ion) | Not available | 3.22 (for carboxylic acid)[2] |
| Solubility | Soluble in water (as salt), alcohols. | Not specified | Soluble in Methanol[2] |
Experimental Determination of Physical Properties
The following sections detail the standard laboratory protocols for determining the key physical properties of a novel compound like this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) suggests a high degree of purity, while a broad and depressed range often indicates the presence of impurities. For a salt like the hydrochloride form, the melting point is also influenced by crystal lattice energy.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.
-
Measurement:
-
The temperature is ramped up quickly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first liquid droplet appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
-
Caption: Workflow for experimental melting point determination.
Solubility Assessment
Causality: Solubility is governed by the principle "like dissolves like." The polar, ionic acetamidinium salt form is expected to be soluble in polar protic solvents like water and ethanol, where it can form strong ion-dipole interactions and hydrogen bonds. The free base, while still polar, will exhibit increased solubility in less polar organic solvents compared to its salt form.
Protocol (Qualitative):
-
Solvent Selection: A panel of solvents is chosen, ranging from polar to nonpolar (e.g., water, methanol, ethyl acetate, hexanes).
-
Procedure:
-
Add approximately 10 mg of the compound to 1 mL of the chosen solvent in a test tube.
-
Vortex or shake the mixture vigorously for 1-2 minutes.
-
Observe the solution. Classify as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid material appears largely unchanged.
-
-
-
pH Adjustment (for aqueous solubility): For solubility in water, the test should be repeated after adjusting the pH. The hydrochloride salt should be freely soluble in neutral water. To test the free base, the pH can be raised with a mild base (e.g., NaHCO₃ solution), which may cause precipitation if the free base is less soluble.
pKa Determination
Causality: The pKa is a measure of the acidity of a compound. For this compound, the relevant pKa is that of its protonated form (the acetamidinium ion), which acts as an acid. Amidines are strong bases, meaning their conjugate acids are weak. The pKa of the acetamidinium ion is expected to be around 12, similar to acetamidine itself.[3] This value is critical for understanding the ionization state of the molecule at physiological pH and for developing salt forms.
Protocol (Potentiometric Titration):
-
Sample Preparation: A precise weight of the compound (as its hydrochloride salt) is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acetamidinium has been neutralized to the free base).
Caption: Acid-base equilibrium of the acetamidine functional group.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure. While a full experimental spectrum for this compound is not published, we can predict the key features based on its constituent parts, as reported in studies of similar molecules.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (Ar-H): Two doublets are expected in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.
-
Ether Methylene Protons (-O-CH₂-): A singlet is expected around δ 4.5-4.8 ppm.
-
Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around δ 2.3 ppm.
-
Amidine Protons (-NH, -NH₂): Broad signals that may appear over a wide range (typically δ 7.0-9.0 ppm), are often exchangeable with D₂O.
¹³C NMR:
-
Amidine Carbon (-C(=N)-): Expected around δ 165-170 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic ring, with the oxygen-bearing carbon (C-O) appearing furthest downfield (around δ 155-160 ppm).
-
Ether Methylene Carbon (-O-CH₂-): Expected around δ 65-70 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃): Expected around δ 20-22 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad band (or multiple sharp bands) in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the amidine group.
-
C=N Stretch: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the imine double bond.
-
C-O-C Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1230-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): For the free base, the electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 164.
-
Key Fragments: Common fragmentation patterns would include the loss of the amidine group and cleavage at the ether linkage, leading to fragments corresponding to the p-cresol radical cation (m/z = 107) and other characteristic pieces.
Conclusion
This technical guide provides a robust framework for understanding and determining the physical properties of this compound. While direct, comprehensive experimental data on this specific molecule remains to be published, a detailed analysis of its structural components and close chemical analogs allows for reliable predictions. The provided protocols for melting point, solubility, pKa, and spectroscopic analysis offer a clear and actionable path for researchers to perform a full experimental characterization. This approach not only fills the current knowledge gap but also reinforces the fundamental principles of physical organic chemistry that are essential for the advancement of drug discovery and development.
References
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Physicochemical properties and cytochromes P-450 kinetics of the trifluoroacetamido derivative of phenacetin. Semantic Scholar. Retrieved February 8, 2024, from [Link].
-
Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) - ResearchGate. Retrieved February 8, 2024, from [Link].
-
Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed. Retrieved February 8, 2024, from [Link].
-
Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Retrieved February 8, 2024, from [Link].
-
N-(4-acetamidophenyl)-2-(4-methylphenoxy)acetamide. Chemspace. Retrieved February 8, 2024, from [Link].
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Retrieved February 8, 2024, from [Link].
-
Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. ResearchGate. Retrieved February 8, 2024, from [Link].
-
2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. PubChem. Retrieved February 8, 2024, from [Link].
-
(PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. Retrieved February 8, 2024, from [Link].
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(PDF) Smart green spectrophotometric estimation and content uniformity testing of chlorphenoxamine HCl and caffeine in bulk forms and combined pharmaceutical formulation. ResearchGate. Retrieved February 8, 2024, from [Link].
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Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-. US EPA. Retrieved February 8, 2024, from [Link].
-
Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. Retrieved February 8, 2024, from [Link].
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2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. PubChem. Retrieved February 8, 2024, from [Link].
-
Acetamidine, hydrochloride. NIST WebBook. Retrieved February 8, 2024, from [Link].
-
2-(4-Chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide. SpectraBase. Retrieved February 8, 2024, from [Link].
Sources
Methodological & Application
Technical Application Note: Synthesis of 2-(4-Methylphenoxy)acetamidine from Nitriles
Abstract & Scope
This technical guide details the synthesis of 2-(4-Methylphenoxy)acetamidine hydrochloride (CAS: N/A for specific salt, generic amidine class) from its corresponding nitrile precursor, 2-(4-methylphenoxy)acetonitrile .
Amidines are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for guanidines or as precursors to imidazoles, pyrimidines, and triazines. The presence of the phenoxy linker and the para-methyl group introduces specific solubility and electronic considerations. This guide prioritizes the Pinner Synthesis , the "Gold Standard" for converting acid-sensitive aryloxyalkyl nitriles to amidines, ensuring the integrity of the ether linkage while delivering high purity.
Retrosynthetic Analysis & Reaction Logic
The transformation relies on the acid-catalyzed addition of an alcohol to the nitrile (Pinner reaction), forming an imidate ester intermediate, followed by ammonolysis.
Reaction Pathway Diagram[1][2]
Mechanistic Insight (Expertise)[1]
-
Why Pinner? Direct addition of ammonia to nitriles often requires high temperatures or metal catalysts (e.g., Lanthanides) which can be costly or difficult to purify. The Pinner method operates under mild conditions (0–5°C), protecting the ether linkage from acid-catalyzed cleavage which might occur at higher temperatures.
-
The Role of HCl: Anhydrous HCl activates the nitrile carbon (C≡N → C=N⁺H), making it susceptible to nucleophilic attack by ethanol.[3] Moisture exclusion is paramount; water competes with ethanol, hydrolyzing the intermediate back to an amide or ester.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[4] | Role | Critical Parameter |
| 2-(4-Methylphenoxy)acetonitrile | 147.18 | 1.0 | Precursor | Dry, purity >98% |
| Absolute Ethanol | 46.07 | 1.1 - 1.5 | Solvent/Reactant | Must be anhydrous (<0.05% H2O) |
| HCl (gas) | 36.46 | Excess | Catalyst | Generated in situ or from tank |
| Ammonia (in EtOH) | 17.03 | 3.0 - 4.0 | Nitrogen Source | 7-9M solution (saturated) |
| Diethyl Ether | 74.12 | N/A | Precipitant | Anhydrous (ACS Grade) |
Step-by-Step Methodology
Phase 1: Formation of the Imidate Ester Hydrochloride
Objective: Convert the nitrile to the ethyl imidate intermediate.
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a gas inlet tube (reaching below the liquid surface), and a calcium chloride drying tube. Place the flask in an ice/salt bath (-10°C to 0°C).
-
Dissolution: Dissolve 2-(4-methylphenoxy)acetonitrile (10.0 g, 68 mmol) in Absolute Ethanol (4.0 mL, ~68-75 mmol).
-
Note: Use a minimal excess of ethanol. Large excesses retard crystallization of the imidate salt.
-
-
Saturation: Slowly bubble dry HCl gas through the solution.
-
Process Control: Monitor the weight gain of the flask. Stop when the weight increases by approx. 3.0 g (~82 mmol, 1.2 equiv).
-
Caution: The reaction is exothermic. Maintain internal temperature <5°C to prevent side reactions.
-
-
Incubation: Seal the flask tightly (parafilm over stoppers) and store at 0–4°C (refrigerator) for 24–48 hours.
Phase 2: Ammonolysis to Amidine
Objective: Displace the ethoxy group with ammonia.
-
Preparation: Crush the solid imidate ester cake (from Phase 1) quickly in a dry mortar or break it up with a spatula inside the flask.
-
Speed is critical: The imidate is hygroscopic and hydrolyzes rapidly in moist air.
-
-
Reaction: Transfer the solid to a flask containing Ammonia in Ethanol (7M, 30 mL, excess).
-
Observation: The imidate dissolves, and shortly after, Ammonium Chloride (NH4Cl) begins to precipitate as a fine white powder.
-
-
Stirring: Seal and stir at room temperature for 24 hours.
Phase 3: Workup & Purification
Objective: Isolate the amidine hydrochloride.
-
Filtration: Filter the reaction mixture to remove the precipitated NH4Cl byproduct. Wash the filter cake with a small amount of cold ethanol.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap, <40°C) to dryness. A crude white/off-white solid remains.
-
Recrystallization:
-
Dissolve the crude residue in a minimum amount of hot Isopropanol or Absolute Ethanol .
-
Add Diethyl Ether dropwise until turbidity is just observed.
-
Cool to 4°C overnight.
-
-
Final Isolation: Filter the crystals, wash with cold ether, and dry in a vacuum desiccator over P2O5.
Analytical Validation & Specifications
To ensure the protocol was successful, verify the product against these criteria.
| Test | Expected Result | Interpretation |
| IR Spectroscopy | 1680 cm⁻¹ (strong) | C=N stretch (Amidine). Absence of 2250 cm⁻¹ (Nitrile). |
| 1H NMR (DMSO-d6) | δ 8.5-9.5 (br s, 3H) | Amidine NH protons (exchangeable). |
| 1H NMR (DMSO-d6) | δ 4.8 (s, 2H) | O-CH2-C protons (characteristic singlet). |
| Melting Point | 160–170°C (range) | Sharp melt indicates high purity. |
| HPLC Purity | >98.0% | Area normalization at 254 nm. |
Troubleshooting Guide
-
Issue: No precipitate in Phase 1.
-
Cause: Too much ethanol or insufficient HCl.
-
Fix: Cool to -20°C, add anhydrous ether, or re-saturate with HCl.
-
-
Issue: Product is a sticky oil.
-
Cause: Presence of amide byproduct (hydrolysis) or residual solvent.
-
Fix: Triturate with acetone/ether. If amide is present (check IR ~1650 cm⁻¹ amide I), recrystallization is difficult; repurify via column chromatography (DCM/MeOH/NH3).
-
Workflow Visualization
References
-
Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[6] Berichte der deutschen chemischen Gesellschaft. (Historical Foundation).
-
Organic Syntheses. Acetamidine Hydrochloride. Org.[3][7][8][9] Synth. 1928, 8, 1; Coll. Vol. 1, p.5. (Standard Protocol Basis).
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates.[3][9][10][11][12] Chemical Reviews, 61(2), 179–211. (Mechanism & Scope).
- Decroix, B., et al. (1976). Recherches sur les amidines et les thioamidines. Bulletin de la Société Chimique de France.
-
Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction.[3][10][13] Beilstein J. Org. Chem. 9, 1636–1642. (Alternative Conditions).
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- 3. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Nitrile [en.highfine.com]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. Amidine synthesis [organic-chemistry.org]
- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Application Note: Scalable Synthesis of 2-(4-Methylphenoxy)acetamidine Hydrochloride
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-(4-methylphenoxy)acetamidine hydrochloride , a critical intermediate in the development of serine protease inhibitors, TRPM8 agonists (cooling agents), and various heterocyclic pharmacophores. The method utilizes a classical Pinner reaction sequence, converting (4-methylphenoxy)acetonitrile to the corresponding imidate ester, followed by ammonolysis. This guide emphasizes critical process parameters (CPPs) such as moisture control and temperature regulation to minimize the formation of hydrolytic byproducts (primary amides).
Introduction & Retrosynthetic Analysis
Amidines are versatile functional groups in medicinal chemistry, often serving as bioisosteres for guanidines or as precursors to imidazoles, pyrimidines, and triazines. The target compound, this compound, features an electron-rich p-tolyl ether moiety linked to a polar amidine headgroup.
The synthesis is best approached via the Pinner Synthesis , a two-step sequence that avoids harsh organometallic reagents, making it suitable for scale-up.
Reaction Scheme
The pathway involves the acid-catalyzed addition of an alcohol (ethanol) to the nitrile to form an imidate ester hydrochloride (Pinner Salt), which is subsequently converted to the amidine by ammonia.[1]
Figure 1: Reaction pathway highlighting the critical intermediate and potential hydrolysis pathway.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade | Notes |
| 2-(4-Methylphenoxy)acetonitrile | Substrate | >98% | Starting material.[2] Can be synthesized from p-cresol + chloroacetonitrile. |
| Ethanol (Absolute) | Solvent/Reactant | 99.9% | CRITICAL: Must be anhydrous (<0.05% water). |
| HCl (gas) | Reagent | Anhydrous | Generated in situ or from cylinder. |
| Ammonia (NH₃) | Reagent | 7N in MeOH/EtOH | Commercial solution or bubbled gas. |
| Diethyl Ether | Anti-solvent | ACS Grade | Used for precipitation/washing. |
Phase 1: Formation of the Imidate Ester (Pinner Salt)
Objective: Convert the nitrile to the imidate ester hydrochloride.[1] This intermediate is moisture-sensitive.[3]
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a gas inlet tube (reaching below the liquid surface), and a drying tube (CaCl₂ or Drierite). Flush the system with dry nitrogen.
-
Dissolution: Charge 2-(4-methylphenoxy)acetonitrile (1.0 equiv) and absolute ethanol (5.0 equiv, excess serves as solvent) into the flask.
-
Cooling: Immerse the flask in an ice/salt bath to maintain the internal temperature between 0°C and 5°C .
-
HCl Saturation: Slowly bubble anhydrous HCl gas into the solution.
-
Monitoring: The saturation is complete when the weight increases by approx. 1.1–1.2 equivalents relative to the nitrile, or when HCl fumes escape the drying tube.
-
Caution: Exothermic process. Maintain T < 10°C to prevent amide formation.
-
-
Crystallization: Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator (4°C) for 24–48 hours .
-
Observation: The mixture should solidify or form a thick slurry of white crystals (the imidate ester hydrochloride).
-
-
Isolation (Optional but Recommended):
-
Dilute the slurry with cold anhydrous diethyl ether.
-
Filter rapidly under a blanket of nitrogen.
-
Wash with cold ether to remove excess HCl and unreacted nitrile.
-
Note: The solid is hygroscopic.[4] Proceed immediately to Phase 2.
-
Phase 2: Ammonolysis to Amidine
Objective: Displace the ethoxy group with ammonia to form the amidine.
-
Resuspension: Transfer the damp imidate ester salt cake into a fresh RBF containing cold absolute ethanol (approx. 3-4 mL per gram of salt).
-
Ammonia Addition: Add a solution of 7N ammonia in methanol/ethanol (3.0 equiv excess) dropwise while cooling to 0°C.
-
Alternative: Bubble anhydrous NH₃ gas into the suspension until saturation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 16–24 hours .
-
Work-up:
-
Filter off the white NH₄Cl precipitate.
-
Concentrate the filtrate in vacuo (rotary evaporator, bath < 40°C) to a small volume.
-
Add diethyl ether or acetone to induce crystallization of the product.
-
-
Purification: Recrystallize the crude solid from Ethanol/Ether or Isopropanol.
Critical Process Parameters (CPPs) & Troubleshooting
The success of the Pinner reaction relies heavily on the exclusion of water.
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | Solution remains clear after 48h. | Insufficient HCl or Ethanol. | Ensure HCl saturation (weigh the flask). Ensure Ethanol:Nitrile ratio is >1:1 molar. |
| Formation of Amide | Product MP is too high (>180°C) or insoluble in water. | Hydrolysis. Water ingress during Phase 1. | Use freshly distilled solvents.[13] Use drying tubes. Keep T < 5°C during HCl addition. |
| Sticky/Oily Product | Product refuses to crystallize. | Residual solvent or impurities.[14] | Triturate with anhydrous ether. Scratch the glass. Cool to -20°C. |
| Ammonium Chloride Contamination | Ash content high; MP depression. | Incomplete filtration in Phase 2. | NH₄Cl is insoluble in EtOH; ensure thorough filtration before evaporation. |
Workflow Logic (Process Control)
Figure 2: Step-by-step process flow ensuring quality control at critical junctions.
Characterization & Validation
The isolated hydrochloride salt should be a white crystalline solid.
Expected Analytical Data
-
Melting Point: Expected range 160–170°C (Typical for aryloxyacetamidines).
-
Solubility: Soluble in water, ethanol, DMSO; insoluble in ether, hexane.
-
1H NMR (DMSO-d6, 400 MHz):
- 2.25 (s, 3H, Ar-CH ₃)
- 4.85 (s, 2H, O-CH ₂-C) — Diagnostic shift downfield due to O and Amidine.
- 6.90 (d, 2H, Ar-H, ortho to O)
- 7.15 (d, 2H, Ar-H, meta to O)
- 9.0–9.5 (br s, 3H/4H, C(=NH ₂)NH ₂⁺) — Exchangeable with D₂O.
-
IR (KBr):
-
3000–3300 cm⁻¹ (Broad, N-H stretch)
-
1680 cm⁻¹ (Strong, C=N stretch)
-
1240 cm⁻¹ (C-O-C stretch)
-
Safety & Handling
-
HCl Gas: Highly corrosive and toxic. Perform all operations in a well-ventilated fume hood.
-
Ammonia: Toxic and lachrymator. Pressure buildup is possible in sealed vessels; use pressure-rated glassware if heating (though RT is recommended).
-
Cyanides: If synthesizing the precursor from chloroacetonitrile, be aware that nitriles can liberate HCN under strong acidic/thermal stress, though the Pinner condition itself is generally stable for the nitrile bond until hydrolysis.
References
-
Pinner, A., & Klein, F. (1877).[7] Umwandlung der Nitrile in Imide.[1][7] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1]
-
Organic Syntheses. (1928). Acetamidine Hydrochloride.[4][12] Org.[4][7][15][16] Synth. 8, 1; Coll. Vol. 1, 5. (Standard protocol adaptation).
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Mechanistic insights on imidate stability).
-
Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972. (Alternative methodology using amino-aluminum reagents).
-
PubChem Compound Summary. (2023). 2-(4-Methylphenoxy)acetonitrile.[17] (Precursor data).[11]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Important applications of 4'-methylacetophenone_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 5. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 6. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]
- 7. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN111269145A - Preparation method of acetamidine hydrochloride - Google Patents [patents.google.com]
- 10. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
- 11. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]
- 17. 2-(4-Methylphenoxy)acetonitrile | C9H9NO | CID 520657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenoxy)acetamidine
Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)acetamidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the critical parameters of each reaction stage, providing scientifically-grounded troubleshooting advice and optimized protocols to enhance yield and purity.
The synthesis of this compound is typically achieved via a two-step process:
-
Williamson Ether Synthesis: Formation of the intermediate, 2-(4-methylphenoxy)acetonitrile, from p-cresol and a haloacetonitrile.
-
Pinner Reaction: Conversion of the nitrile intermediate into the target amidine, usually isolated as a hydrochloride salt.
This guide is structured in a question-and-answer format to directly address specific experimental issues.
Overall Synthesis Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Guide & FAQs
Part 1: Williamson Ether Synthesis of 2-(4-Methylphenoxy)acetonitrile
Question 1: My yield for the nitrile intermediate is low. What are the most common causes?
Answer: Low yield in this Sₙ2 reaction is typically traced back to three factors: inefficient deprotonation of p-cresol, side reactions of the haloacetonitrile, or suboptimal reaction conditions.
-
Inefficient Deprotonation: The phenolic proton of p-cresol must be removed to form the nucleophilic phenoxide. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and completely dry to maximize its surface area and reactivity. The reaction may require extended heating to drive the deprotonation to completion.[1]
-
Side Reactions: Haloacetonitriles can undergo base-catalyzed elimination as a competing side reaction.[1] Using a strong, non-nucleophilic base like sodium hydride (NaH) can favor the desired Sₙ2 pathway but requires strictly anhydrous solvents (like DMF or THF) and careful handling.
-
Moisture: Water in the reaction mixture can hydrolyze the haloacetonitrile and react with stronger bases, quenching the reaction. Always use anhydrous solvents and dry reagents.
Question 2: Which base and solvent combination is best for the Williamson ether synthesis step?
Answer: The optimal choice depends on laboratory safety constraints, desired reaction time, and scale. Here is a comparative summary:
| Base | Solvent | Temperature | Pros | Cons |
| K₂CO₃ | Acetone, Acetonitrile | Reflux | Inexpensive, easy to handle, simple work-up (filtration).[1] | Slower reaction times, may require phase-transfer catalyst for higher yields. |
| NaOH | Water, DMF | Room Temp to 60°C | Highly effective and fast deprotonation. | Risk of haloacetonitrile hydrolysis, especially in aqueous media. |
| NaH | DMF, THF | 0°C to Room Temp | Very fast and efficient, pushes equilibrium to the product side. | Requires strictly anhydrous conditions, pyrophoric, requires careful quenching. |
For general laboratory use, the K₂CO₃/Acetone system is the most common starting point due to its safety and simplicity.[1] For faster reactions and potentially higher yields, NaH in DMF is an excellent but more hazardous alternative.
Part 2: Pinner Reaction for Amidine Synthesis
The Pinner reaction is a powerful method for converting nitriles to amidines but is highly sensitive to reaction conditions.[2][3] It proceeds in two distinct phases: formation of the Pinner salt (an imidate hydrochloride) and subsequent ammonolysis.
Question 3: My Pinner reaction is not working. I recover mostly unreacted nitrile starting material. Why?
Answer: This is almost always due to insufficient or inactive hydrogen chloride (HCl). The reaction is catalyzed by acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol.
-
Cause: The most likely culprit is inadequate saturation of the alcohol/nitrile mixture with dry HCl gas . Any moisture will consume the HCl. Furthermore, the reaction is often performed at low temperatures (0-5 °C) where HCl solubility is higher.[4][5]
-
Solution:
-
Ensure your alcohol and nitrile are scrupulously dry.
-
Use a robust system for generating and drying HCl gas (e.g., dropping concentrated H₂SO₄ onto NaCl or using a commercial cylinder with a drying tube).[6]
-
Pass HCl gas through the chilled reaction mixture until the solution is fully saturated, which can be monitored by a significant increase in the reaction mixture's weight.[5]
-
Seal the reaction vessel tightly and allow it to stand, often for 24-48 hours at a low temperature, to allow the crystalline Pinner salt to form completely.[5]
-
Question 4: I am observing a significant amount of an ester byproduct, 2-(4-Methylphenoxy)acetate. How can I prevent this?
Answer: The formation of an ester is a classic sign of water contamination. The Pinner salt intermediate is extremely sensitive to hydrolysis.
Caption: Competing pathways for the Pinner salt intermediate.
-
Causality: Water acts as a competing nucleophile during the second step (ammonolysis). Even trace amounts can hydrolyze the Pinner salt to the corresponding ester far more readily than ammonia converts it to the amidine.[2][7]
-
Preventative Measures:
-
Drying of Reagents: Dry the starting nitrile over a suitable drying agent (e.g., CaH₂). Use absolute/anhydrous grade alcohol.
-
Anhydrous Ammonia: For the ammonolysis step, use a saturated solution of ammonia in anhydrous alcohol, prepared by bubbling ammonia gas through the cold, dry solvent. Do not use aqueous ammonia solutions.[5]
-
Inert Atmosphere: Conduct the entire reaction sequence under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Question 5: The final product is difficult to purify and appears to be a mixture. What are the likely impurities?
Answer: Besides the starting material and ester byproduct, ammonium chloride (NH₄Cl) is a major impurity.
-
Ammonium Chloride: NH₄Cl is a stoichiometric byproduct of the ammonolysis step. While it has low solubility in many organic solvents, it can co-precipitate with your amidine hydrochloride product.[5]
-
Purification Strategy:
-
After ammonolysis, filter the reaction mixture to remove the bulk of the precipitated NH₄Cl.[5]
-
Concentrate the filtrate under reduced pressure. The amidine hydrochloride will often crystallize.
-
Recrystallization is key. A mixed solvent system, such as ethanol/diethyl ether, is often effective. The amidine hydrochloride is typically soluble in alcohol, and adding a non-polar solvent like ether will induce crystallization while leaving more soluble impurities behind.
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methylphenoxy)acetonitrile
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1 eq.), finely powdered anhydrous potassium carbonate (1.5 eq.), and acetone (3-4 mL per mmol of p-cresol).[1]
-
Reaction: Stir the mixture vigorously at room temperature for 30 minutes.
-
Addition: Add bromoacetonitrile (1.1 eq.) dropwise to the suspension.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. The crude oil can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to afford pure 2-(4-methylphenoxy)acetonitrile.
Protocol 2: Synthesis of this compound Hydrochloride (Pinner Reaction)
CAUTION: This procedure involves corrosive HCl gas and requires a well-ventilated fume hood.
-
Setup: In a flame-dried, three-neck flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer, dissolve 2-(4-methylphenoxy)acetonitrile (1 eq.) in anhydrous ethanol (2-3 mL per mmol of nitrile).
-
HCl Saturation: Cool the flask in an ice-salt bath to 0 °C. Bubble dry HCl gas through the stirred solution until it is fully saturated (typically 1.1-1.2 eq. by weight gain).[5]
-
Pinner Salt Formation: Tightly stopper the flask and store it in a refrigerator (approx. 4 °C) for 48 hours. A dense white precipitate of the imidate hydrochloride (Pinner salt) should form.
-
Ammonolysis: Break up the solid crystalline mass with a dry spatula. Cool the flask again to 0 °C. Slowly add a cold, saturated solution of anhydrous ammonia in ethanol (~3 eq. NH₃) with vigorous stirring.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Ammonium chloride will precipitate.
-
Isolation: Filter the reaction mixture by suction to remove the NH₄Cl precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound hydrochloride will crystallize. Recrystallize the solid from an ethanol/diethyl ether mixture to obtain the pure product.
References
-
Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. (n.d.). Organic Syntheses. Retrieved February 8, 2024, from [Link]
- CN111018744A - Method for synthesizing acetamidine, acetamidine and application thereof, and vitamin B1. (n.d.). Google Patents.
- RU2394811C2 - Method of producing acetamidine hydrochloride. (n.d.). Google Patents.
-
acetamidine hydrochloride. (n.d.). Organic Syntheses. Retrieved February 8, 2024, from [Link]
-
Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. Retrieved February 8, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Portal: 2-(4-Methylphenoxy)acetamidine Stability
Topic: Prevention of Hydrolysis & Handling Protocols Ticket ID: #AMIDINE-STAB-001 Status: Active Guide
Executive Summary: The Hydrolysis Trap
2-(4-Methylphenoxy)acetamidine is a robust intermediate in the synthesis of alpha-adrenergic agonists and fungicides, but it possesses a critical vulnerability: the amidine moiety (
While the ether linkage (phenoxy group) is chemically inert under standard conditions, the amidine group is thermodynamically unstable relative to its hydrolysis product, the amide. In the presence of moisture and specific pH conditions, it degrades irreversibly into 2-(4-methylphenoxy)acetamide and ammonia.
This guide provides the protocols required to arrest this transition, ensuring the integrity of your starting material.
The Mechanism of Failure
To prevent degradation, one must understand the enemy. Hydrolysis occurs via nucleophilic attack of water on the imine carbon.
Visualizing the Pathway
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: The degradation cascade. The primary objective is blocking the first step (Amidine
Storage & Handling Protocols (Module 1)
The Golden Rule: Amidines must be stored as Salts , not Free Bases.
Q: Why is the salt form critical?
A: The free base of acetamidine derivatives has a pKa of approximately 12.5 [1]. In its neutral (free base) form, the imine nitrogen is highly basic and the molecule is hygroscopic. It rapidly absorbs atmospheric moisture to initiate hydrolysis.
-
Protocol: Ensure your inventory is stored as This compound Hydrochloride (HCl) or Hemisulfate .
-
Mechanism: Protonation of the amidine stabilizes the nitrogen electron pairs, significantly increasing the activation energy required for hydrolysis in the solid state.
Storage Specifications Table
| Parameter | Specification | Reason |
| Form | Hydrochloride Salt | Kinetic stability against nucleophiles. |
| Temperature | -20°C (Freezer) | Slows thermodynamic degradation. |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress. |
| Container | Amber Glass + Desiccant | UV protection (phenoxy group) + dryness. |
Reaction Optimization & Usage (Module 2)
Scenario: You need to use the amidine in a cyclization reaction. This usually requires freeing the base in situ.
Q: How do I use it without hydrolyzing it immediately?
A: The "Danger Zone" is the moment you neutralize the salt in an aqueous or protic environment.
The Protocol:
-
Solvent Choice: Use anhydrous aprotic solvents (DMF, DMSO, Acetonitrile, or THF). Avoid alcohols (MeOH/EtOH) if possible, as they can undergo alcoholysis (forming orthoesters) under acidic conditions or simply carry water [2].
-
Base Selection: Use non-nucleophilic organic bases (e.g., DIPEA, DBU) or solid inorganic bases (e.g., K2CO3) in anhydrous media.
-
Order of Addition:
-
Incorrect: Dissolve Amidine HCl in water
Add NaOH Extract. (Hydrolysis begins immediately). -
Correct: Suspend Amidine HCl in anhydrous DMF
Add Base Add Electrophile immediately.
-
Q: Can I use it in aqueous buffers?
A: Only if necessary and for short durations.
-
Safe Window: pH < 9.0.
-
Critical Risk: pH > 11.0. At high pH, the concentration of the free base maximizes, and the hydroxide ion (
) acts as a potent nucleophile, accelerating hydrolysis 100x faster than neutral water [3].
Troubleshooting & Purification (Module 3)
Issue: "My NMR shows a new peak, and the mass spec shows M+1 = 166 (Amide) instead of 165 (Amidine)."
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for stability issues.
Purification Protocol: Rescuing Hydrolyzed Material
If your amidine salt contains amide impurities (2-(4-methylphenoxy)acetamide), use the solubility differential :
-
Solvent System: Hot Ethanol or Isopropanol.
-
Method:
-
Dissolve the crude mixture in minimum boiling ethanol.
-
The Amidine HCl is generally soluble in hot ethanol.
-
The Amide impurity (neutral) often has lower solubility in alcohol/ether mixtures or will remain in the mother liquor if crystallization is driven by ether addition.
-
Alternative: Trituration with anhydrous diethyl ether. The salt remains solid; the neutral amide may dissolve or be washed away depending on specific lipophilicity [4].
-
Analytical Validation (Module 4)
Verify the integrity of your reagent before committing it to a high-value step.
| Method | Signal of Pure Amidine | Signal of Hydrolysis (Amide) |
| 1H NMR | ||
| IR | Strong bands ~1680 cm | Strong band ~1650-1660 cm |
| LC-MS | M+H (Amidine mass) | M+H + 1 Da (Mass shift: =NH to =O) |
References
-
PubChem. (2025).[1] Acetamidine Compound Summary. National Center for Biotechnology Information. Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Chapter 16: Hydrolysis of Amides and Amidines).
- Brown, R. S., et al. (1992). Hydrolysis of Amidines: Mechanism and pH Dependence. Journal of the American Chemical Society. (General mechanistic reference for amidine base hydrolysis kinetics).
-
ResearchGate. (2020). Purification of Amidine Hydrochloride Salts. Link
Sources
removing ammonium chloride byproducts from acetamidine synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of acetamidine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing ammonium chloride (NH₄Cl) byproducts, particularly from the widely used Pinner synthesis of acetamidine hydrochloride.
Introduction: The Challenge of Ammonium Chloride Contamination
Acetamidine and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and heterocyclic compounds.[1][2] The Pinner reaction is a classic and reliable method for preparing acetamidine hydrochloride from acetonitrile.[1][3] This acid-catalyzed reaction, followed by ammonolysis, while efficient, inherently produces ammonium chloride as a significant byproduct.[4]
The presence of residual ammonium chloride can interfere with subsequent reactions, alter the physicochemical properties of the final compound, and complicate analytical characterization. Therefore, its effective removal is a critical step in obtaining high-purity acetamidine hydrochloride. This guide provides a comprehensive overview of the principles and practical techniques for successfully separating acetamidine hydrochloride from this inorganic impurity.
Frequently Asked Questions (FAQs)
Q1: Why is ammonium chloride formed during the Pinner synthesis of acetamidine?
A1: The Pinner synthesis of acetamidine hydrochloride proceeds in two main stages. First, acetonitrile reacts with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl) to form an alkyl imidate hydrochloride, also known as a Pinner salt.[3] In the second stage, this intermediate is treated with ammonia (NH₃). The ammonia displaces the alkoxy group from the Pinner salt to form acetamidine hydrochloride. However, any excess HCl present in the reaction mixture will react with the ammonia to form ammonium chloride.[4]
The reaction scheme is as follows:
-
CH₃CN + C₂H₅OH + HCl → [CH₃C(NH)OC₂H₅]⁺Cl⁻ (Ethyl acetimidate hydrochloride)
-
[CH₃C(NH)OC₂H₅]⁺Cl⁻ + 2NH₃ → CH₃C(NH)NH₂·HCl + C₂H₅OH + NH₄Cl
Q2: What is the primary method for removing ammonium chloride from acetamidine hydrochloride?
A2: The most common and effective method for removing ammonium chloride is through recrystallization or washing based on differential solubility in alcoholic solvents , most notably ethanol.[5][6] Acetamidine hydrochloride is readily soluble in ethanol, whereas ammonium chloride has very low solubility.[7] This difference in solubility allows for a straightforward separation by filtration.[6]
Q3: Can you provide a step-by-step protocol for the purification of acetamidine hydrochloride?
A3: The following is a general protocol based on established methods.[6] The exact volumes and temperatures may need to be optimized based on the scale of your reaction and the initial purity of your crude product.
Experimental Protocol: Purification of Acetamidine Hydrochloride
-
Initial Separation: After the ammonolysis step, the precipitated ammonium chloride can be removed by suction filtration.[6] The filtrate contains the acetamidine hydrochloride dissolved in the alcoholic solvent.
-
Concentration: The filtrate is then concentrated, typically by evaporation on a steam bath or using a rotary evaporator, to a smaller volume (e.g., to about 200 cc for a reaction starting with 100 g of acetonitrile).[6] This will cause the acetamidine hydrochloride to start crystallizing.
-
Crystallization: The concentrated solution is cooled to allow for maximum crystallization of the acetamidine hydrochloride. The product often forms long, colorless prisms.[6]
-
Final Filtration: The crystalline acetamidine hydrochloride is collected by suction filtration.
-
Washing: The collected crystals are washed with a small amount of cold alcohol to remove any remaining soluble impurities.[5][6]
-
Drying: The purified acetamidine hydrochloride is then dried in a desiccator over a drying agent like sulfuric acid.[6]
Q4: Which solvents are recommended for the recrystallization, and are there any to avoid?
A4:
-
Highly Recommended: Anhydrous ethanol is the solvent of choice due to the significant solubility difference between acetamidine hydrochloride and ammonium chloride.[6] Isopropanol has also been suggested as a suitable solvent for this purpose.[8]
-
Use with Caution: Methanol can also be used, but ammonium chloride has a slightly higher solubility in methanol compared to ethanol, which may lead to lower purity of the final product.[8]
-
Avoid: Acetone, chloroform, diethyl ether, and ethyl acetate are generally not suitable as acetamidine hydrochloride is insoluble in these solvents.
Solubility Data Summary
| Compound | Solvent | Solubility | Temperature (°C) |
| Acetamidine Hydrochloride | Water | Soluble | 20 |
| Acetamidine Hydrochloride | Ethanol | Soluble | 20 |
| Ammonium Chloride | Water | 244 g/L | -15 |
| Ammonium Chloride | Water | 740.8 g/L | 100 |
| Ammonium Chloride | Ethanol | 6 g/L | 19 |
| Ammonium Chloride | Methanol | Slightly soluble | Not specified |
This table is compiled from various sources and is intended for comparative purposes.[7][9]
Q5: My final product still shows contamination with ammonium chloride. What can I do?
A5: If your purified acetamidine hydrochloride is still contaminated, consider the following troubleshooting steps:
-
Incomplete Initial Reaction: Ensure that the initial Pinner salt formation is complete. Lumps of the imidate hydrochloride can become coated with ammonium chloride, preventing complete reaction with ammonia. It is crucial to grind the imidate hydrochloride to a paste with absolute alcohol before adding the ammonia solution.[6]
-
Insufficient Washing: The volume of cold alcohol used for washing the final product may be insufficient. Increase the washing volume slightly, but be mindful that this may lead to a minor loss of product.
-
Recrystallization: If simple washing is ineffective, a full recrystallization of the product from a minimal amount of hot ethanol may be necessary. Dissolve the product in hot ethanol, filter hot to remove any insoluble ammonium chloride, and then allow the filtrate to cool slowly to recrystallize the acetamidine hydrochloride.
-
Solvent Purity: Ensure that the alcohol used is anhydrous. The presence of water will increase the solubility of ammonium chloride and reduce the efficiency of the separation.
Visualizing the Process
Pinner Synthesis and Byproduct Formation
Caption: Pinner synthesis of acetamidine HCl and NH₄Cl byproduct formation.
Purification Workflow
Caption: Workflow for the purification of acetamidine HCl.
Alternative Approaches
For applications where chloride ions are detrimental, or if the removal of ammonium chloride proves to be persistently challenging, alternative synthetic routes that avoid this byproduct may be considered. One such method involves the reaction of triethyl orthoacetate with ammonia and ammonium acetate to produce acetamidinium acetate.[1] This salt can then be converted to other acetamidinium salts if required.[1]
References
- Method of producing acetamidine hydrochloride.
- Acetamidine hydrochloride. Organic Syntheses Procedure.
- Synthesis and properties of acetamidinium salts. PubMed Central.
- Method for synthesizing acetamidine, acetamidine and application thereof, and vitamin B1.
- Pinner Reaction. J&K Scientific.
- Acetamidine-Hydrochloride-Impurities.
- A Synthesis of Acetamidines.
- Preparation method of acetamidine hydrochloride.
- Acetamidine hydrochloride. Sciencemadness Wiki.
- How we can remove Ammonium Chloride salts from highly water soluble organic compound?
- Acetamidine hydrochloride. Wikipedia.
- Solubility of Ammonium Chloride. Echemi.
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
- A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
Sources
- 1. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. jk-sci.com [jk-sci.com]
- 4. CN111269145A - Preparation method of acetamidine hydrochloride - Google Patents [patents.google.com]
- 5. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Technical Support Hub: 2-(4-Methylphenoxy)acetamidine Stability & Handling
Ticket ID: #AMIDINE-STAB-001 Topic: Stability Profile: Free Base vs. Hydrochloride Salt Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary (The "Why")
The Core Issue: Researchers often attempt to isolate 2-(4-methylphenoxy)acetamidine as a free base to use in nucleophilic substitutions or cyclizations. This is a critical error in process design.
The Scientific Reality:
-
The Salt (HCl): Is the thermodynamic sink. The amidinium cation
is resonance-stabilized, non-volatile, and resistant to oxidation. -
The Free Base: Is a kinetic transient. With a
(typical for acetamidines), it is a potent hygrophile and nucleophile. Upon exposure to ambient atmosphere, it undergoes two rapid degradation pathways:-
Hydrolysis: Reaction with atmospheric moisture to form 2-(4-methylphenoxy)acetamide and ammonia.
-
Carbonation: Reaction with atmospheric
to form instable carbonates/carbamates.
-
Recommendation: Never store the free base. Store the hydrochloride salt. Generate the free base in situ or immediately prior to use under anhydrous conditions.
The Degradation Mechanism (Visualized)
The following diagram illustrates the irreversible hydrolysis pathway that turns your crystalline free base into an oily amide contaminant.
Figure 1: The irreversible hydrolysis pathway of amidine free bases upon exposure to moisture.
Troubleshooting Guide (Symptom & Solution)
Case 1: "My solid turned into a sticky gum overnight."
Diagnosis: Hygroscopic Deliquescence & Hydrolysis. The free base is highly hygroscopic. It pulled water from the air, dissolved itself, and the high pH of the resulting solution catalyzed its own hydrolysis to the amide.
-
Immediate Fix: Analyze by LC-MS. If the mass corresponds to the amide (M+1 = ~166 Da vs ~165 Da for amidine), discard. You cannot revert the amide to the amidine easily.
-
Prevention: Store as HCl salt in a desiccator.
Case 2: "NMR shows a new peak at ~160-170 ppm (Carbon) or broad peaks in Proton NMR."
Diagnosis: Carbonate Formation.
Like NaOH, amidine free bases absorb
-
Immediate Fix: Re-acidify with HCl/MeOH to regenerate the clean salt and remove
. Recrystallize from Isopropanol/Ether.
Case 3: "Low yield in cyclization reactions."
Diagnosis: Stoichiometric Mismatch. If you weighed the "free base" that had already partially hydrolyzed, you under-loaded the reagent. The amide contaminant is non-reactive in most amidine cyclizations (e.g., pyrimidine synthesis).
-
Prevention: Use the HCl salt and add exactly 1.05 equivalents of NaOEt or NaH in the reaction vessel.
Comparative Data: Salt vs. Free Base[1]
| Feature | Hydrochloride Salt (HCl) | Free Base |
| Stability | High (Years at 4°C) | Low (<24 hours at RT) |
| Hygroscopicity | Moderate (Manageable) | Extreme (Deliquescent) |
| Storage | Desiccator / Ambient | Do Not Store |
| pKa (Conj. Acid) | N/A (Already protonated) | ~12.4 (Strong Base) |
| Primary Impurity | Ammonium Chloride (from synthesis) | 2-(4-methylphenoxy)acetamide |
| Handling | Weigh on open bench | Weigh in Glovebox/Argon |
Validated Protocols
Protocol A: Safe Storage (HCl Salt)
-
Isolation: Filter the HCl salt and wash with anhydrous diethyl ether (removes residual alcohol/water).
-
Drying: Vacuum dry at 40°C for 4 hours over
or KOH pellets. -
Container: Amber glass vial with a Teflon-lined cap. Tape seal with Parafilm.
-
Environment: Store at 4°C.
Protocol B: In-Situ Free Basing (Recommended)
Use this when the reaction requires the free base species.
-
Suspend: Place 1.0 eq of this compound HCl in the reaction solvent (e.g., Ethanol, DMF).
-
Neutralize: Add 1.05 eq of a base matching the solvent's compatibility:
-
For Ethanol: Sodium Ethoxide (NaOEt).
-
For DMF/THF: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
-
Activate: Stir for 15–30 minutes at room temperature.
-
Observation: NaCl or KCl will precipitate as a fine white solid.
-
-
Proceed: Add the electrophile (e.g., diketone, ester) directly to this suspension. Do not filter or isolate unless strictly necessary.
Protocol C: Isolation of Free Base (Only if strictly necessary)
Warning: Execute rapidly.
-
Dissolve HCl salt in minimal water (cooled to 0°C).
-
Add 2M NaOH dropwise until pH > 13.
-
Extract immediately with Dichloromethane (DCM) (3x).
-
Dry organic layer over
(anhydrous). -
Evaporate solvent in vacuo at < 30°C.
-
Use immediately.
Decision Logic: Workflow Visualization
Figure 2: Decision matrix for handling amidine forms to maximize yield and stability.
References
-
Patai, S. (Ed.). (2010). The Chemistry of Amidines and Imidates, Volume 2. John Wiley & Sons. (Authoritative text on amidine hydrolysis mechanisms and basicity).
-
Organic Chemistry Data. (2022). pKa Values in Nonaqueous Solvents: Acetamidine vs Benzamidine. (Establishes the high basicity of acetamidines, approx pKa 12.4).
-
Shriner, R. L., & Neumann, F. W. (1944). Acetamidine Hydrochloride.[1][2] Organic Syntheses, Coll. Vol. 3, p.735. (Standard protocol for stabilizing acetamidines as HCl salts).
-
PubChem. (n.d.). Compound Summary: Acetamidine Hydrochloride.[1] National Library of Medicine. (Safety and handling data).
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-(4-Methylphenoxy)acetamidine
Unveiling the Molecular Architecture: A Comparative Approach to Spectroscopic Elucidation
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of progress. For novel compounds such as 2-(4-Methylphenoxy)acetamidine, a potent building block in medicinal chemistry, understanding its precise atomic arrangement is paramount. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and often primary tool for elucidating molecular structure in solution.
This guide, crafted for researchers and scientists, provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the anticipated spectral features, compare them with related structural analogs, and provide a robust experimental framework for obtaining high-quality data. Our approach emphasizes the causality behind spectral patterns, aiming to equip the reader with the expertise to confidently interpret similar molecular scaffolds.
The Predicted ¹H NMR Spectrum: A Proton-by-Proton Examination
The structure of this compound presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. By understanding the interplay of electronic effects and spin-spin coupling, we can predict the chemical shift (δ), multiplicity, and integration of each proton signal.
Caption: A streamlined workflow for the interpretation of a ¹H NMR spectrum.
Predicted ¹H NMR Data Summary for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (HA, ortho to -OCH₂) | 6.8 - 7.0 | Doublet (d) | 2H |
| Aromatic (HB, ortho to -CH₃) | 7.0 - 7.2 | Doublet (d) | 2H |
| Methylene (-OCH₂-) | 4.5 - 4.7 | Singlet (s) | 2H |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H |
| Amidine (-NH, -NH₂) | 5.0 - 8.0 | Broad Singlet (br s) | 3H |
Conclusion
The structural elucidation of this compound is readily achievable through a careful analysis of its ¹H NMR spectrum. By understanding the expected chemical shifts, multiplicities, and integrations of the distinct proton environments, researchers can confidently confirm its molecular architecture. This guide provides a predictive framework, a comparative analysis with related structures, and a robust experimental protocol to aid in this critical analytical step. The synergistic use of ¹H NMR with other spectroscopic techniques will ultimately provide an unassailable confirmation of the structure, paving the way for its application in further research and development.
References
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0314505). [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0284549). [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
MDPI. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. [Link]
-
PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]
-
Kwan, Eugene E. Lecture 3: Coupling Constants. [Link]
-
PubMed. Pre-clinical characterization of aryloxypyridine amides as histamine H3 receptor antagonists: identification of candidates for clinical development. [Link]
-
ResearchGate. Further synthesis and biological characterization of a series of 2-sulfonamidebenzamides as allosteric modulators of MrgX1. [Link]
-
Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]
-
Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]
-
ResearchGate. H NMR chemical shift and coupling constant data of acetylated.... [Link]
comparing biological activity of acetamidine vs acetamide derivatives
Comparative Guide: Acetamidine vs. Acetamide Derivatives in Medicinal Chemistry
Part 1: Executive Synthesis – The "Cationic Switch"
In drug design, the structural transition from an acetamide (neutral) to an acetamidine (cationic) is not merely a functional group interchange; it is a fundamental switch in physicochemical identity. This guide analyzes the strategic deployment of these two motifs.
-
Acetamide (
): A neutral, stable hydrogen-bond donor/acceptor used to modulate solubility and optimize pharmacokinetic (PK) properties without introducing charge. -
Acetamidine (
): A strongly basic bioisostere ( ) used to target anionic pockets (e.g., Asp/Glu residues) in enzymes, specifically serine proteases, often at the cost of membrane permeability.
The Core Decision: Use acetamides for oral bioavailability and neutral H-bonding. Use acetamidines when a salt bridge is non-negotiable for potency (e.g., S1 pockets of Thrombin/Trypsin), accepting the need for prodrug strategies to solve permeability issues.
Part 2: Physicochemical & Mechanistic Comparison
The biological divergence stems entirely from the electronic distribution and protonation states at physiological pH (7.4).
Basicity and Ionization
-
Acetamide: Exhibits resonance where the nitrogen lone pair donates into the carbonyl
-system. This delocalization renders the nitrogen non-basic ( of conjugate acid ). At pH 7.4, it is 100% neutral . -
Acetamidine: The protonated form is stabilized by equivalent resonance structures, distributing the positive charge across both nitrogens. This results in high basicity (
). At pH 7.4, it is 100% cationic .
Binding Mode Mechanics (The "Anchor" Effect)
In protease inhibitors, the amidine group functions as a "cationic anchor."
-
Case Study: Trypsin/Thrombin Inhibition
-
Target: The S1 specificity pocket contains a conserved Aspartate 189 (Asp189) residue at the bottom.
-
Acetamidine: Forms a strong bidentate salt bridge with Asp189. This electrostatic interaction contributes significantly to binding energy (
).-
Data: Benzamidine
for Trypsin .
-
-
Acetamide: Can only form weak hydrogen bonds. Lacking the positive charge, it fails to displace the energetic water molecules effectively or interact electrostatically with Asp189.
-
Data: Benzamide is a negligible inhibitor (
) compared to its amidine analog.
-
-
Table 1: Comparative Profile
| Feature | Acetamide Derivatives | Acetamidine Derivatives |
| Physiological State (pH 7.4) | Neutral | Cationic (+1 Charge) |
| Primary Interaction | Hydrogen Bond (Donor/Acceptor) | Salt Bridge (Electrostatic + H-bond) |
| Membrane Permeability | High (High LogD) | Very Low (LogD < 0) |
| Oral Bioavailability | Generally Good | Poor (Requires Prodrugs) |
| Metabolic Liability | Hydrolysis (Amidase) | N-Hydroxylation, Hydrolysis |
| Toxicity Risk | Low | hERG Inhibition (Cation- |
| Key Application | Kinase Inhibitors, GPCR Agonists | Serine Protease Inhibitors (Factor Xa, Thrombin) |
Part 3: ADME & Toxicity Landscapes
Permeability Paradox
While acetamidines maximize potency, they kill passive permeability. The charged amidinium ion cannot traverse the lipophilic bilayer.
-
Solution: Prodrugs . The "double prodrug" strategy (e.g., Ximelagatran ) masks the amidine as an N-hydroxyamidine or carbamate, rendering it neutral for absorption. Once absorbed, liver reductases convert it back to the active amidine.
hERG Liability
The human Ether-à-go-go-Related Gene (hERG) potassium channel has a promiscuous binding pocket rich in aromatic residues (Tyr652, Phe656).[1]
-
Risk: Cationic acetamidines can engage in strong cation-
interactions with these residues, blocking the channel and causing QT prolongation (cardiotoxicity). -
Mitigation: Acetamides are neutral and carry significantly lower hERG risk unless coupled with other basic centers.
Part 4: Visualizing the Logic
Diagram 1: Mechanism of Action & Decision Tree
Caption: Decision logic for selecting between Acetamide and Acetamidine based on target active site topology and charge.
Part 5: Experimental Protocols
Protocol A: Pinner Synthesis of Acetamidine Derivatives
Standard method for converting nitriles to amidines.
Reagents: Substituted Acetonitrile (
-
Imidate Formation:
-
Dissolve
(10 mmol) in anhydrous ethanol (5 mL) and chloroform (5 mL). -
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30–60 minutes until saturation.
-
Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride precipitates.
-
Validation: Precipitate formation indicates successful Pinner intermediate.
-
-
Ammonolysis:
-
Filter the imidate salt and wash with cold diethyl ether.
-
Resuspend in anhydrous ethanol.
-
Add excess ammonia (7N in methanol) or ammonium carbonate (2 eq).
-
Stir at room temperature for 12–24 hours.
-
-
Isolation:
-
Evaporate solvent.[2] Recrystallize the acetamidine hydrochloride from Ethanol/Ether.
-
Protocol B: Comparative Determination (Enzymatic Assay)
To measure the biological activity difference against a serine protease (e.g., Trypsin).
Materials: Bovine Trypsin, Chromogenic Substrate (L-BAPA), Tris-HCl Buffer (pH 8.0, 20mM
-
Preparation:
-
Prepare 10 mM stock solutions of the Acetamide analog and Acetamidine analog in DMSO.
-
Prepare 1 mM L-BAPA substrate solution.
-
-
Kinetic Run:
-
In a 96-well plate, add 150
Buffer. -
Add 10
Inhibitor (vary concentrations: 0.1 to 1000 ). -
Add 20
Trypsin (final conc 10 nM). Incubate 10 min at 25°C. -
Initiate reaction with 20
Substrate.
-
-
Data Analysis:
-
Monitor Absorbance at 405 nm (p-nitroaniline release) for 10 min.
-
Plot
vs. [Inhibitor]. -
Expected Result: The Acetamidine should show inhibition in the low
range ( ), while the Acetamide will likely show no significant inhibition ( ) or require drastically higher concentrations.
-
References
-
Comparison of Basicity: Cox, R. A., et al. "Acidity functions and the protonation of amides and amidines." Canadian Journal of Chemistry, 1980.
-
Trypsin Inhibition Kinetics: Oliveira, C.F., et al. "Inhibition kinetics of digestive proteases." SciELO, 2005.
-
Thrombin/Asp189 Interaction: Rezaie, A.R., et al. "Residue Asp-189 controls both substrate binding and the monovalent cation specificity of thrombin."[3] Journal of Biological Chemistry, 2004.
-
hERG Inhibition Mechanisms: Sanguinetti, M.C., et al. "hERG potassium channels and cardiac arrhythmia." Nature, 2006.
-
Prodrug Strategies (Ximelagatran): Gustafsson, D., et al. "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran." Nature Reviews Drug Discovery, 2003.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
